Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate
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Overview
Description
Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which is conjugated with an acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde and ethyl acrylate.
Reaction Conditions: A base such as potassium carbonate is used to deprotonate the ethyl acrylate, forming an enolate ion.
Condensation Reaction: The enolate ion then undergoes a condensation reaction with 4-bromo-3-fluorobenzaldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the double bond in the acrylate moiety, converting it into a saturated ester.
Substitution: The bromo substituent on the phenyl ring can be
Properties
CAS No. |
923266-16-4 |
---|---|
Molecular Formula |
C11H10BrFO2 |
Molecular Weight |
273.10 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3 |
InChI Key |
RVIHRBSFAPPZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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